molecular formula C20H21N5O B053697 Guanidinophenylalanine-2-naphthylamide CAS No. 115336-09-9

Guanidinophenylalanine-2-naphthylamide

Cat. No. B053697
M. Wt: 347.4 g/mol
InChI Key: SNMKHUWOSZEILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanidinophenylalanine-2-naphthylamide (GPN) is a small molecule inhibitor that has been used in scientific research to study the mechanism of action of cathepsin C, a lysosomal cysteine protease. GPN has been shown to specifically inhibit cathepsin C activity, making it a useful tool for investigating the role of cathepsin C in various physiological and pathological processes.

Mechanism Of Action

Guanidinophenylalanine-2-naphthylamide specifically inhibits the activity of cathepsin C by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrates, which are typically small peptides and proteins. By inhibiting cathepsin C activity, Guanidinophenylalanine-2-naphthylamide can affect a variety of downstream physiological and pathological processes that depend on cathepsin C activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of Guanidinophenylalanine-2-naphthylamide are primarily related to its inhibition of cathepsin C activity. This can lead to a variety of downstream effects, depending on the specific physiological or pathological process being studied. For example, inhibition of cathepsin C has been shown to reduce inflammation in animal models of arthritis and asthma. Inhibition of cathepsin C has also been shown to reduce tumor growth and metastasis in animal models of cancer.

Advantages And Limitations For Lab Experiments

One advantage of Guanidinophenylalanine-2-naphthylamide is its specificity for cathepsin C. This allows researchers to study the specific role of cathepsin C in various physiological and pathological processes without affecting other enzymes or proteins. However, one limitation of Guanidinophenylalanine-2-naphthylamide is its relatively low potency compared to other cathepsin C inhibitors. This can make it more difficult to achieve complete inhibition of cathepsin C activity in some experiments.

Future Directions

There are a number of future directions for research involving Guanidinophenylalanine-2-naphthylamide and cathepsin C. One area of interest is the role of cathepsin C in immune system function, particularly in the context of autoimmune diseases. Another area of interest is the role of cathepsin C in cancer progression, including its potential as a therapeutic target for cancer treatment. Additionally, there is ongoing research into the development of more potent cathepsin C inhibitors that could be used in future experiments.

Synthesis Methods

Guanidinophenylalanine-2-naphthylamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves coupling guanidinoacetic acid to N-Fmoc-phenylalanine, followed by deprotection and coupling to 2-naphthylamine. The resulting compound can then be purified using chromatography techniques.

Scientific Research Applications

Guanidinophenylalanine-2-naphthylamide has been used in a variety of scientific research applications, primarily in the study of cathepsin C. Cathepsin C has been implicated in a number of physiological and pathological processes, including immune system function, inflammation, and cancer progression. By inhibiting cathepsin C activity with Guanidinophenylalanine-2-naphthylamide, researchers can study the specific role of cathepsin C in these processes.

properties

CAS RN

115336-09-9

Product Name

Guanidinophenylalanine-2-naphthylamide

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

2-amino-3-[4-(diaminomethylideneamino)phenyl]-N-naphthalen-2-ylpropanamide

InChI

InChI=1S/C20H21N5O/c21-18(11-13-5-8-16(9-6-13)25-20(22)23)19(26)24-17-10-7-14-3-1-2-4-15(14)12-17/h1-10,12,18H,11,21H2,(H,24,26)(H4,22,23,25)

InChI Key

SNMKHUWOSZEILM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)N=C(N)N)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)N=C(N)N)N

synonyms

GPA-2-NA
guanidinophenylalanine-2-naphthylamide

Origin of Product

United States

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